Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an ethyl carbamate group attached to an imidazolidinone ring, which is further substituted with a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves the reaction of ethyl carbamate with a suitable imidazolidinone precursor. One common method involves the reaction of ethyl isocyanate with 1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets. The imidazolidinone ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can be compared with other similar compounds, such as:
Ethyl [1-methyl-2,5-dioxo-4-(methyl)imidazolidin-4-yl]carbamate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl [1-methyl-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]carbamate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Ethyl [1-methyl-2,5-dioxo-4-(phenyl)imidazolidin-4-yl]carbamate: Substituted with a phenyl group, leading to different interactions with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H10F3N3O4 |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
ethyl N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H10F3N3O4/c1-3-18-6(17)13-7(8(9,10)11)4(15)14(2)5(16)12-7/h3H2,1-2H3,(H,12,16)(H,13,17) |
InChI Key |
IZXJSAYPDHDJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C(=O)N(C(=O)N1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.